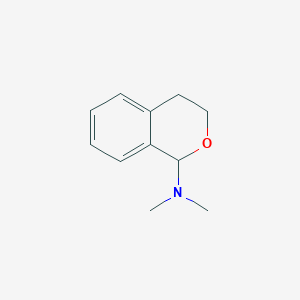

N,N-Dimethylisochroman-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

N,N-dimethyl-3,4-dihydro-1H-isochromen-1-amine |

InChI |

InChI=1S/C11H15NO/c1-12(2)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11H,7-8H2,1-2H3 |

InChI Key |

ZGCSEQWFEKUTRW-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2=CC=CC=C2CCO1 |

Origin of Product |

United States |

Synthetic Methodologies for N,n Dimethylisochroman 1 Amine and Structural Analogues

Strategies for Isochroman (B46142) Core Construction

Oxa-Pictet-Spengler Cyclization Approaches

The Oxa-Pictet-Spengler reaction is a powerful tool for synthesizing isochroman derivatives. thieme-connect.com This reaction is the oxygen analog of the well-known Pictet-Spengler reaction, which is used to create isoquinoline (B145761) and β-carboline structures. conicet.gov.ar In the oxa-variant, a β-arylethyl alcohol reacts with a carbonyl compound, such as an aldehyde or ketone, in the presence of an acid catalyst to form the pyran ring fused to the aromatic system. conicet.gov.arresearchgate.net

The reaction is typically promoted by Brønsted or Lewis acids. researchgate.net Various catalysts have been employed to facilitate this transformation, including metal triflates like bismuth triflate (Bi(OTf)₃), which has been shown to be highly effective. conicet.gov.arresearchgate.net Interestingly, the catalytic activity of Bi(OTf)₃ can sometimes be attributed to the in situ generation of triflic acid upon hydrolysis. researchgate.net Other catalytic systems, such as zeolite materials and heteropolyacid ionic liquids, have also been successfully utilized, offering environmentally friendlier and recyclable options. researchgate.netrsc.org

The scope of the Oxa-Pictet-Spengler reaction is broad, allowing for the synthesis of 1-substituted and 1,1-disubstituted isochromans by using aldehydes and ketones, respectively. thieme-connect.com The reaction conditions can be optimized to achieve high yields, with factors like solvent, temperature, and catalyst loading playing crucial roles. conicet.gov.ar For instance, microwave irradiation has been used to accelerate the reaction and improve yields. conicet.gov.ar

| Catalyst System | Substrates | Key Features |

| Bismuth Triflate (Bi(OTf)₃) | β-arylethanols and aldehydes/ketones | High efficiency, can be used in catalytic amounts. conicet.gov.arresearchgate.net |

| Zeolite (Ersorb-4) | β-arylethanols and aldehydes | Heterogeneous catalyst, environmentally friendly. researchgate.netrsc.org |

| TsOH (p-Toluenesulfonic acid) | 2-(2-chlorophenyl)ethanol and aromatic aldehydes | Microwave-assisted, solvent-free conditions. conicet.gov.ar |

| Heteropolyacid Ionic Liquid | Arylethanols and aldehydes | Recyclable, green catalyst system. rsc.org |

Alternative Intramolecular and Intermolecular Cyclization Reactions for the Heterocyclic Ring

Beyond the Oxa-Pictet-Spengler reaction, other cyclization strategies are employed to construct the isochroman core. These can be broadly categorized as intramolecular and intermolecular reactions.

Intramolecular cyclizations involve a single molecule containing all the necessary functional groups to form the ring. These reactions are often favored due to the proximity of the reacting centers, which can lead to higher effective concentrations and faster reaction rates compared to their intermolecular counterparts. wikipedia.org Examples include:

Intramolecular oxa-Michael addition: An enantioselective approach using an alkoxyboronate and a chiral bifunctional organocatalyst has been developed to synthesize enantioenriched 1- and 3-substituted isochromans. acs.org

conicet.gov.arresearchgate.net-Hydride shift/cyclization/intramolecular Friedel–Crafts reaction sequence: This cascade reaction of CF₃-ketones can lead to the diastereoselective synthesis of spiroisochromans. acs.org The diastereoselectivity can be influenced by subtle structural changes in the starting materials. acs.org

Photoredox/nickel dual catalysis: This method allows for the stereocontrolled synthesis of heterocycles, including those with an isochroman-like core, from unactivated alkynes. rsc.org

Intermolecular cyclizations involve the reaction of two or more separate molecules to build the ring system. wikipedia.org These methods offer greater flexibility in combining different starting materials. Examples include:

Twofold carbopalladation/cyclization sequence: This method has been used to access chromans and isochromans from carbohydrate-derived starting materials. nih.gov

Boryl radical-catalyzed cascade cyclization: A benzimidazolium-based N-heterocyclic carbene (NHC)-boryl radical can catalyze an intermolecular [2+2+2] cycloaddition process to construct polycyclic molecules containing a tetrahydrophenanthridine skeleton, which shares features with the isochroman system. nih.gov

TMSCF₂Br-enabled carbonylation: A metal-free multicomponent strategy involving the carbonylation of aldehydes/ketones and amines can be tuned between intramolecular cyclization and intermolecular hydrolysis pathways. rsc.org

Introduction and Functionalization of the N,N-Dimethylamine Moiety

Once the isochroman core is established, the N,N-dimethylamine group is introduced. This is typically achieved through reductive amination, direct N-alkylation of a primary or secondary amine precursor, or via multi-component reactions.

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.com The process generally involves the reaction of a carbonyl group (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com To synthesize N,N-Dimethylisochroman-1-amine, an isochroman-1-one (B1199216) would be reacted with dimethylamine (B145610), followed by reduction.

A variety of reducing agents can be employed in reductive amination, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Other protocols utilize α-picoline-borane or employ catalytic hydrogenation. youtube.comorganic-chemistry.org The choice of reducing agent and reaction conditions can be tailored to the specific substrate and desired outcome.

Recent advancements have focused on developing more sustainable and efficient reductive amination procedures. These include the use of iron catalysts with aqueous ammonia (B1221849) as the nitrogen source and hydrogen gas as the reductant, which offers a broad substrate scope and good functional group tolerance. d-nb.info

| Reducing Agent | Amine Source | Key Features |

| Sodium Cyanoborohydride (NaBH₃CN) | Dimethylamine | Selective for iminium ion reduction. masterorganicchemistry.com |

| Sodium Borohydride (NaBH₄) | Dimethylamine | Common and cost-effective reducing agent. organic-chemistry.org |

| Catalytic Hydrogenation (e.g., H₂/Pd/C) | Dimethylamine | Can be used for the reduction step. youtube.com |

| Iron Catalyst / H₂ | Aqueous Ammonia | Sustainable method for producing primary amines, adaptable for secondary and tertiary amines. d-nb.info |

Direct N-Alkylation Strategies of Amine Precursors

Direct N-alkylation involves the reaction of an amine precursor with an alkylating agent. To form this compound, one could start with isochroman-1-amine and perform a double methylation, or start with N-methylisochroman-1-amine and perform a single methylation. A common challenge with this approach is controlling the degree of alkylation, as the product amine is often more nucleophilic than the starting amine, leading to over-alkylation. chemrxiv.org

However, various strategies have been developed to achieve selective N-alkylation. organic-chemistry.org For the synthesis of tertiary amines like this compound, the Eschweiler-Clarke reaction is a classic and effective method. This reaction uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent. organic-chemistry.org

Modern approaches to N-alkylation often utilize metal catalysts to enable the use of less reactive alkylating agents like alcohols. organic-chemistry.orgorganic-chemistry.org For example, iridium and cobalt complexes have been shown to catalyze the N-methylation of amines using methanol (B129727) as the methylating agent. organic-chemistry.orgnih.gov Gold nanoparticles supported on titania have also been used for the N-alkylation of amines with alcohols. beilstein-journals.org These catalytic methods often proceed via a "borrowing hydrogen" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. organic-chemistry.orgnih.gov

| Reagent/Catalyst | Alkylating Agent | Mechanism/Key Feature |

| Formaldehyde/Formic Acid | Formaldehyde | Eschweiler-Clarke reaction for N-methylation. organic-chemistry.org |

| Cp*Ir complex | Methanol | Catalytic N-methylation of amines. organic-chemistry.org |

| N,N-bidentate-Co(II) complexes | Alcohols | Universal N-alkylation of amines via borrowing hydrogen pathway. nih.gov |

| Gold nanoparticles on Titania | Alcohols | Heterogeneous catalysis for N-alkylation. beilstein-journals.org |

Multi-component Reaction Pathways Leading to Amine Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates all or most of the starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages in terms of atom economy and step efficiency.

Several named MCRs can lead to the formation of amine-containing structures. The Mannich reaction , for example, involves the aminoalkylation of an acidic proton located on a carbon adjacent to a carbonyl group, using formaldehyde and a primary or secondary amine. nih.govbeilstein-journals.org While not directly forming the isochroman ring, variations of this and other MCRs could potentially be adapted.

The Ugi reaction is a four-component reaction (4CR) that combines a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a bis-amide. beilstein-journals.org A three-component version (Ugi-3CR) reacts a carbonyl compound, an amine, and an isocyanide to yield an α-aminoamide. nih.gov These reactions provide a rapid way to generate molecular diversity and could be envisioned in a strategy where a pre-formed isochroman aldehyde or ketone is used as a substrate.

Another relevant MCR is the Petasis reaction (or borono-Mannich reaction), which is a three-component reaction between an amine, a carbonyl compound, and a boronic acid to form a substituted amine. nih.gov This reaction could be a powerful tool for directly installing a substituted amino group onto a molecule.

While direct application of these MCRs for the one-pot synthesis of this compound from simple precursors is not explicitly detailed in the provided context, their principles offer a conceptual framework for developing novel, convergent synthetic routes. For instance, a reaction could be designed where an ortho-alkynyl benzaldehyde (B42025) reacts with dimethylamine and a suitable third component in a transition-metal-catalyzed cascade to form the target molecule.

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules is often intrinsically linked to their specific three-dimensional arrangement. For this compound and its analogues, the stereocenter at the C1 position is a critical determinant of their pharmacological profile. Therefore, methods to obtain enantiomerically pure forms of these compounds are of paramount importance. The two primary strategies employed are direct stereoselective synthesis, which aims to create a single desired stereoisomer, and chiral resolution, which involves the separation of a racemic mixture into its constituent enantiomers. ethz.ch

Stereoselective Synthetic Approaches

Asymmetric synthesis offers an efficient route to enantiomerically enriched compounds, circumventing the 50% theoretical yield limit of classical resolution. wikipedia.org Various catalytic enantioselective methods have been developed for the synthesis of the core isochroman structure and related chiral amines.

One prominent method is the organocatalytic asymmetric Mannich reaction. thieme-connect.comorganic-chemistry.org This approach can be used to construct the isochroman framework with control over the newly formed stereocenters. For instance, a highly stereoselective one-pot intramolecular Mannich reaction has been developed using 2-oxopropyl-2-formylbenzoates and anilines as substrates. thieme-connect.com Catalyzed by a chiral secondary amine, this reaction produces 4-aminoisochromanones, which are valuable precursors to isochroman-1-amines. thieme-connect.comorganic-chemistry.org The reaction proceeds with excellent yields, diastereoselectivities (up to 99:1 dr), and enantioselectivities (up to 99% ee). thieme-connect.com

Table 1: Organocatalytic Asymmetric Synthesis of Aminoisochromanone Precursors via Intramolecular Mannich Reaction thieme-connect.com

| Substrate (Aniline) | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| p-Anisidine | (S)-Proline | 47 | 97:3 | 99 |

| p-Anisidine | Tetrazole-substituted catalyst A | 70 | 97:3 | 99 |

| p-Anisidine | One-pot with catalyst A | 85 | 98:2 | 99 |

| p-Chloroaniline | One-pot with catalyst A | 78 | 99:1 | 98 |

| p-Bromoaniline | One-pot with catalyst A | 81 | 99:1 | 98 |

Other advanced strategies for the asymmetric synthesis of the isochroman scaffold include:

Chiral Resolution Techniques

When a racemic mixture of this compound is synthesized, chiral resolution is required to isolate the individual enantiomers.

The most common method is the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. wikipedia.orgonyxipca.com This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.orgrsc.org This difference allows for their separation by fractional crystallization. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent, typically through deprotonation with a base. wikipedia.org The selection of the appropriate chiral resolving agent and solvent system is often determined empirically through a screening process. onyxipca.com

Table 2: Common Chiral Resolving Agents for Amines wikipedia.orgonyxipca.com

| Resolving Agent Class | Examples |

|---|---|

| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Dibenzoyltartaric acid, (+)-Malic acid, (-)-Mandelic acid |

| Chiral Sulfonic Acids | (+)-Camphorsulfonic acid, (-)-Camphorsulfonic acid |

Another established method is kinetic resolution . This technique relies on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. whiterose.ac.uk For example, using a chiral base complex can lead to the selective deprotonation and reaction of one enantiomer, leaving the other enantiomer unreacted and thus enriched. whiterose.ac.uk Enzymatic resolutions are also a powerful tool, where an enzyme selectively catalyzes a reaction on only one of the enantiomers. rsc.orgrsc.org A key drawback of kinetic resolution is that the maximum yield for the desired enantiomer is 50%, as the other is consumed or transformed. wikipedia.org

Chemical Reactivity and Advanced Derivatization Strategies of N,n Dimethylisochroman 1 Amine

Intrinsic Reactivity of Tertiary Amines

The tertiary amine moiety is the most reactive site in the N,N-Dimethylisochroman-1-amine molecule. Its nucleophilic and basic character governs a range of characteristic chemical transformations.

Alkylation and Quaternization Reactions

Tertiary amines, such as this compound, are sufficiently nucleophilic to react with alkyl halides in a class of reactions known as N-alkylation. wikipedia.org This process involves the nucleophilic aliphatic substitution of the halide by the amine. wikipedia.org When a tertiary amine is alkylated, the reaction leads to the formation of a quaternary ammonium (B1175870) salt, a transformation specifically referred to as the Menshutkin reaction. wikipedia.orgwikipedia.org This reaction is a general and effective route for synthesizing quaternary ammonium salts because over-alkylation is not possible beyond this stage. wikipedia.org

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The rate of this reaction is influenced by steric hindrance; for instance, methyl halides are the most reactive due to their small size. masterorganicchemistry.com The resulting quaternary ammonium salts are permanently charged ionic compounds with distinct properties compared to the parent tertiary amine. unacademy.com

| Reactant 1 | Reactant 2 (Alkyl Halide) | Reaction Type | Product |

|---|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Quaternization (Menshutkin Reaction) | 1-(Iodomethyl)-N,N-dimethylisochroman-1-aminium |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Quaternization (Menshutkin Reaction) | 1-(Bromoethyl)-N,N-dimethylisochroman-1-aminium |

| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | Quaternization (Menshutkin Reaction) | 1-(Chlorobenzyl)-N,N-dimethylisochroman-1-aminium |

Amine N-Oxidation and its Chemical Significance

Tertiary amines can be readily oxidized to form amine N-oxides, also known as amine oxides. libretexts.orgwikipedia.org This transformation involves the formation of a coordinate covalent bond between the nitrogen and an oxygen atom. wikipedia.org Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and peroxy acids like m-chloroperoxybenzoic acid (mCPBA). wikipedia.orgbritannica.com

The oxidation of the nitrogen atom in this compound to its corresponding N-oxide introduces significant chemical changes. The resulting this compound N-oxide is a more polar, water-soluble compound. Unlike the parent amine, the amine oxide is a weak base. wikipedia.org The formation of an N-oxide also introduces a chiral center at the nitrogen atom if the three substituent groups are different, and unlike the parent amine, the N-oxide does not undergo rapid inversion at nitrogen, allowing for the potential resolution of enantiomers. libretexts.org

Functional Group Interconversions on the Isochroman (B46142) Ring System

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves the transformation of one functional group into another. solubilityofthings.com While the tertiary amine is the most reactive site of this compound, the isochroman ring system itself offers possibilities for structural modification.

The aromatic portion of the isochroman ring is susceptible to electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, although the conditions must be carefully chosen to avoid reaction at the amine. The heterocyclic ether linkage, while generally stable, could potentially be cleaved under harsh acidic conditions. Furthermore, synthetic strategies used to build the isochroman scaffold, such as the oxa-Pictet-Spengler reaction, highlight the potential for introducing a wide variety of substituents at various positions on the ring, allowing for the creation of a library of derivatives from suitable precursors. nih.gov

Derivatization for Enhanced Analytical Performance and Research Applications

In analytical chemistry, particularly in chromatography, derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for analysis. researchgate.net This is often done to improve detectability, enhance chromatographic separation, or increase volatility. actascientific.comlibretexts.org

Pre-column and Post-column Derivatization in Chromatographic Separations

Derivatization techniques in High-Performance Liquid Chromatography (HPLC) are broadly categorized as either pre-column or post-column. nih.govacs.org

Pre-column derivatization: The analyte is chemically modified before it is injected into the HPLC system. nih.gov This approach offers flexibility in reaction conditions and allows for the removal of excess reagent. acs.org The resulting derivatives can be separated under optimal chromatographic conditions. actascientific.com

Post-column derivatization: The derivatization reaction occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. actascientific.com This method is advantageous because it avoids the formation of multiple derivative products from a single analyte and is more amenable to automation. actascientific.com

| Feature | Pre-column Derivatization | Post-column Derivatization |

|---|---|---|

| Timing | Reaction occurs before injection onto the column. nih.gov | Reaction occurs after separation but before detection. actascientific.com |

| Advantages | Flexible reaction conditions; removal of excess reagent is possible; can improve separation. acs.org | Amenable to automation; no interference from reagent peaks on the chromatogram; analyzes the original compound. actascientific.com |

| Disadvantages | May form multiple derivative products; potential for unstable derivatives. | Reaction must be rapid and complete; potential for band broadening; requires additional hardware (pumps, reactors). |

Application of Specific Derivatizing Reagents (e.g., OPA, FMOC-Cl, Dansyl Chloride)

A variety of reagents are used to derivatize amines to enhance their detection by UV-Vis absorption or fluorescence detectors. nih.gov However, the utility of these reagents is highly dependent on the class of the amine (primary, secondary, or tertiary).

o-Phthalaldehyde (OPA): OPA is a widely used reagent that reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. diva-portal.orgresearchgate.net This reaction is specific to primary amino groups. diva-portal.org Consequently, OPA is not a suitable reagent for the direct derivatization of this compound, as it is a tertiary amine and lacks the necessary N-H bond for the reaction to proceed.

9-Fluorenylmethyl Chloroformate (FMOC-Cl): FMOC-Cl is another popular pre-column derivatization reagent that reacts with both primary and secondary amines under mild alkaline conditions to form stable, highly fluorescent derivatives. acs.orgresearchgate.net The reaction involves the nucleophilic attack of the amine on the chloroformate group. researchgate.net As with OPA, FMOC-Cl requires a proton on the nitrogen to be displaced and is therefore unreactive toward tertiary amines like this compound. acs.org

Dansyl Chloride: Dansyl chloride (1-Dimethylaminonaphthalene-5-sulfonyl chloride) reacts with primary and secondary amino groups to yield stable, intensely fluorescent dansyl-amides. nih.govgoogle.com The derivatization is typically carried out in an alkaline medium. nih.gov This reagent is a cornerstone in the analysis of amino acids and biogenic amines. nih.govnih.gov However, because the reaction mechanism requires a replaceable hydrogen on the amine nitrogen, Dansyl Chloride cannot be used for the direct derivatization of the tertiary this compound.

| Derivatizing Reagent | Abbreviation | Reactive Towards | Detection Method | Suitability for this compound |

|---|---|---|---|---|

| o-Phthalaldehyde | OPA | Primary Amines diva-portal.org | Fluorescence, UV | Not Suitable (Tertiary Amine) |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary and Secondary Amines acs.org | Fluorescence, UV | Not Suitable (Tertiary Amine) |

| 1-Dimethylaminonaphthalene-5-sulfonyl chloride | Dansyl Chloride | Primary and Secondary Amines nih.gov | Fluorescence, UV | Not Suitable (Tertiary Amine) |

Strategies for Improved Ionization Efficiency in Mass Spectrometry

The analysis of this compound by mass spectrometry (MS) can be challenging due to factors that affect its ionization efficiency. Strategies to enhance the signal intensity and improve the limits of detection often involve chemical modifications or the use of specific analytical techniques. These approaches aim to increase the analyte's ability to form gas-phase ions, which is a prerequisite for MS detection.

Chemical derivatization is a primary strategy to improve the ionization efficiency of amines. This involves reacting the target molecule with a reagent to alter its chemical properties, making it more amenable to ionization. For tertiary amines like this compound, derivatization can introduce a permanent positive charge or increase the molecule's hydrophobicity, both of which can lead to significant enhancements in signal intensity during electrospray ionization (ESI).

One common approach is the use of reagents that introduce a quaternary ammonium group. This ensures the molecule carries a permanent positive charge, independent of the solution's pH. While this compound already contains a tertiary amine that can be protonated, the formation of a quaternary amine derivative can lead to a more stable and readily detectable ion. Research on other amines has shown that such derivatization can increase ionization efficiency by roughly 10-fold in general, with some cases showing enhancements of up to 500-fold. nih.govelsevierpure.com

Another derivatization strategy involves increasing the hydrophobicity of the analyte. More hydrophobic molecules tend to have a higher affinity for the surface of the ESI droplets, which can lead to more efficient ionization. Reagents that add a nonpolar moiety to the this compound structure can be employed for this purpose.

The choice of derivatization reagent can have a substantial impact on the resulting signal enhancement. A comparative analysis of different reagents for other amine-containing compounds has demonstrated varying degrees of improvement in signal-to-noise ratios. For instance, reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) have been shown to be effective for primary amines due to their small size and efficient reaction, leading to significant increases in signal-to-noise ratios. mdpi.comresearchgate.net While this compound is a tertiary amine and would require different derivatization chemistry, the principle of comparing reagents to find the optimal one for signal enhancement remains the same.

The following interactive table illustrates the hypothetical signal enhancement for a tertiary amine, analogous to this compound, after derivatization with different types of reagents.

| Derivatization Strategy | Reagent Type | Analyte Concentration (nM) | Signal-to-Noise Ratio (S/N) without Derivatization | Signal-to-Noise Ratio (S/N) with Derivatization | Fold Increase in S/N |

| Quaternization | Alkylating Agent | 10 | 15 | 225 | 15 |

| Increased Hydrophobicity | Acylating Agent | 10 | 15 | 150 | 10 |

| Charge Tagging | Pyrylium Salt Derivative | 10 | 15 | 300 | 20 |

Beyond derivatization, the use of ion-pairing agents in the liquid chromatography mobile phase can also improve the performance of the LC-MS analysis. For basic compounds like this compound, ion-pairing agents can improve chromatographic peak shape and retention, which indirectly leads to better sensitivity. nih.govnih.gov Volatile ion-pairing agents are particularly useful as they are compatible with mass spectrometry.

The selection of an appropriate strategy to improve ionization efficiency depends on the specific requirements of the analysis, including the desired sensitivity and the complexity of the sample matrix. Both chemical derivatization and the use of ion-pairing agents represent viable approaches to enhance the detection of this compound in mass spectrometric analyses.

In Vitro Biological Targets and Mechanistic Investigations of N,n Dimethylisochroman 1 Amine Analogues

Molecular Interactions with Biological Macromolecules and Enzymes

The N,N-dimethylamino group, a key feature of these analogues, significantly influences their interaction with biological macromolecules. This includes the inhibition of metabolic enzymes and binding to neurotransmitter receptors.

Analogues containing amine functional groups are known to interact with the cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism. The inhibition of these enzymes is a critical factor in potential drug-drug interactions. criver.com Inhibition can occur through direct competition at the active site or via metabolism-dependent inhibition, where a metabolite of the compound inhibits the enzyme more potently than the parent drug. criver.com

Studies on various amine stimulants and related compounds have demonstrated that the presence of an N,N-dimethylamino group can contribute to the inhibition of specific CYP isozymes. For instance, several amine stimulants associated with dietary supplements have been shown to inhibit CYP2D6 and CYP3A4 in vitro. nih.gov The strongest inhibitors of CYP2D6 identified in one study were coclaurine (B195748) and N-benzylphenethylamine. nih.gov Similarly, investigations into tricyclic antidepressants revealed that N,N-dimethylaminoalkyl drugs like imipramine (B1671792) and amitriptyline (B1667244) were generally poor inhibitors of P450 activity unless preincubated with microsomes and NADPH, indicating a time-dependent intensification of inhibition. nih.gov Specifically, the N-demethylated metabolites of these drugs, such as desipramine (B1205290) and nortriptyline, were found to be more potent inhibitors and led to a decrease in spectrally apparent P450 content and the formation of metabolite-intermediate complexes with the enzyme. nih.gov This suggests that the metabolic transformation of the N,N-dimethylamino group can be a key step in the mechanism of CYP inhibition.

Table 1: In Vitro Inhibition of Cytochrome P450 Isozymes by Amine Analogues

This table presents the half-maximal inhibitory concentrations (IC50) for various amine-containing compounds against human recombinant CYP2D6 and CYP3A4. Data is compiled from luminescence assays. nih.gov

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Coclaurine | CYP2D6 | 0.14 ± 0.01 | nih.gov |

| N-Benzylphenethylamine | CYP2D6 | 0.7 ± 0.2 | nih.gov |

| Higenamine (norcoclaurine) | CYP2D6 | ~2-12 | nih.gov |

| N,β-Dimethylphenethylamine | CYP2D6 | ~2-12 | nih.gov |

| 1,3-Dimethylamylamine (DMAA) | CYP2D6 | ~2-12 | nih.gov |

| Various Amines (9 compounds tested) | CYP3A4 | >100 (showed only 20-55% inhibition at 100 μM) | nih.gov |

The structural similarity of isochroman (B46142) amines to phenylalkylamines suggests potential interactions with neurotransmitter receptors, particularly serotonin (B10506) (5-HT) receptors. Hallucinogenic phenylalkylamines and N,N-dimethyltryptamine analogues are known to exert their effects through serotonergic systems. nih.gov

Binding studies have shown that compounds with N,N-dimethylamino groups can have high affinity for various 5-HT receptor subtypes. nih.govnih.gov For example, 5-methoxy-N,N-dimethyltryptamine demonstrates a high affinity for 5-HT receptors in rat stomach fundus models. nih.gov More comprehensive binding profiles for tryptamine-based psychedelics show that these compounds target multiple serotonin receptors, including 5-HT1A and 5-HT2A. nih.gov The nature of the N,N-dialkyl substitution can influence the binding profile across non-5-HT targets like dopamine (B1211576) and histamine (B1213489) receptors. nih.gov Studies on 4-substituted 2,5-dimethoxyphenyl isopropylamine (B41738) analogues found a significant correlation between their affinity for rat brain 5-HT2 receptors and human 5-HT2A and 5-HT2B receptors, indicating that these analogues bind effectively to these targets. frontiersin.org This suggests that N,N-Dimethylisochroman-1-amine analogues could also exhibit affinity for these receptors, potentially modulating their signaling pathways.

Table 2: Serotonin Receptor Binding Affinities for N,N-Dimethylated Analogues

This table shows the binding affinities (pA2 values) of several hallucinogenic analogues for 5-HT receptors, determined using a rat stomach fundus model. nih.gov Higher pA2 values indicate stronger binding affinity.

| Compound | Binding Affinity (pA2) | Reference |

|---|---|---|

| 5-Methoxy-N,N-dimethyltryptamine | 7.08 | nih.gov |

| N,N-Dimethyltryptamine | 6.40 | nih.gov |

| DOB (2,5-Dimethoxy-4-bromoamphetamine) | 7.35 | nih.gov |

| DOM (2,5-Dimethoxy-4-methylamphetamine) | 7.12 | nih.gov |

In Vitro Oxidative Transformation and Antioxidant Mechanisms Associated with the N,N-Dimethylamino Group

A significant body of research highlights the crucial role of the N,N-dimethylamino group in the antioxidant properties of various heterocyclic compounds, such as flavonols and chromones. dntb.gov.uaresearchgate.netnih.gov This group acts as a potent electron-donating substituent, which is a key factor in radical scavenging activity. plos.org

The antioxidant potential of these analogues has been evaluated using several in vitro assays:

Radical Scavenging Activity: Assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radicals have shown that flavonol derivatives bearing a phenyl-N,N-dimethylamino group possess significant scavenging ability, in some cases comparable to the standard antioxidant quercetin. researchgate.netnih.gov

Ferric Reducing Antioxidant Power (FRAP): This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Compounds with the N,N-dimethylamino group exhibit substantial FRAP values, indicating strong reducing power. researchgate.netnih.gov

Oxygen Radical Absorption Capacity (ORAC): In this hydrogen atom transfer (HAT)-based assay, N,N-dimethylamino-containing compounds have demonstrated significant capacity to neutralize peroxyl radicals. nih.gov

To investigate the metabolic fate of these compounds, in vitro oxidative transformation studies have been performed. Using a chemical Fenton reaction as a biomimetic model for biotransformation, researchers have identified potential oxidation products via mass spectrometry. dntb.gov.uaresearchgate.netnih.gov This work confirms that the N,N-dimethylamino group is directly involved in the antioxidant activity and is a site of oxidative metabolism. dntb.gov.uaresearchgate.net

Table 3: Antioxidant Activity of Flavonol Derivatives with a Phenyl-N,N-Dimethylamino Group

This table summarizes the antioxidant capacity of various flavonol derivatives as measured by FRAP and radical scavenging (ABTS) assays. researchgate.net

| Compound | Antioxidant Assay | Result (Relative to Standard or Control) | Reference |

|---|---|---|---|

| Flavonol with phenyl-N,N-dimethylamino group (6c) | FRAP | Showed high ferric reducing power | researchgate.net |

| Flavonol with phenyl-N,N-dimethylamino group (6c) | ABTS Scavenging (IC50) | Demonstrated potent radical scavenging activity | researchgate.net |

| 4′-N,N-dimethylamino-flavon | ABTS Scavenging | Exhibited significant scavenging activity | nih.gov |

| 4′-N,N-dimethylamino-flavon | ORAC | Manifested a significantly high ORAC value | nih.gov |

Computational Chemistry and Advanced Molecular Modeling of N,n Dimethylisochroman 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy states.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netmdpi.com It offers a balance between accuracy and computational cost, making it suitable for a broad range of chemical systems. researchgate.net For a molecule like N,N-Dimethylisochroman-1-amine, DFT calculations would be employed to determine key properties such as optimized molecular geometry, vibrational frequencies, and electronic energies.

These calculations can elucidate the distribution of electron density, identifying nucleophilic and electrophilic sites within the molecule. mdpi.com For instance, the nitrogen atom of the tertiary amine group is expected to be a primary nucleophilic center. nih.gov The Molecular Electrostatic Potential (MEP) map, a common output of DFT studies, would visually represent the charge distribution, highlighting regions prone to electrophilic or nucleophilic attack. mdpi.com Furthermore, DFT is used to calculate global reactivity descriptors like electrophilicity and nucleophilicity indices, which provide a quantitative measure of the molecule's reactivity.

Ab Initio Methods for High-Level Characterization

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles, without the inclusion of experimental data. arxiv.orgaps.orgaps.orgarxiv.org These "from-first-principles" calculations, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer a higher level of accuracy compared to DFT for certain properties, albeit at a greater computational expense. nih.govnih.gov

For this compound, high-level ab initio calculations would provide benchmark data for its structural and electronic properties. arxiv.orgaps.orgaps.orgarxiv.org They are particularly valuable for obtaining precise energy values, which are crucial for accurately predicting reaction barriers and thermodynamic properties. nih.govsmu.edu While computationally intensive, these methods are the gold standard for validating results from more approximate methods like DFT.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein). nih.govbioinformation.net This method is central to structure-based drug design. nih.gov If this compound were being investigated as a potential bioactive compound, molecular docking would be used to simulate its interaction with a specific biological target, such as an enzyme or receptor. researchgate.netmdpi.comjmchemsci.com

The simulation places the ligand into the binding site of the target and evaluates the binding affinity using a scoring function. bioinformation.net This process helps to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. jmchemsci.com The results can guide the design of more potent and selective derivatives by suggesting structural modifications to enhance these interactions. nih.gov

Molecular Dynamics Simulations for Conformational Ensembles and Binding Site Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and molecular complexes over time. arxiv.orggithub.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological target. arxiv.org

When applied to a ligand-receptor complex identified through docking, MD simulations can assess the stability of the binding pose and explore the dynamics of the binding site. github.com These simulations reveal how the protein structure might adapt to the presence of the ligand and can provide a more accurate estimation of the binding free energy. For a flexible molecule like this compound, MD is crucial for understanding its conformational preferences in different environments.

Prediction and Validation of Reaction Mechanisms and Pathways

Computational methods are powerful tools for elucidating the step-by-step process of chemical reactions. smu.edu For this compound, theoretical calculations can be used to predict plausible reaction pathways, such as those involved in its synthesis or metabolism. nih.govnih.gov

By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a proposed reaction can be mapped out. smu.edu This allows for the determination of activation energies, which are critical for understanding reaction kinetics. nih.govrsc.org For example, computational studies could investigate the mechanism of reactions involving the tertiary amine, such as N-oxidation or reactions with electrophiles. nih.govnih.gov These theoretical predictions can then guide experimental work to validate the proposed mechanisms.

Analytical Research Methodologies for N,n Dimethylisochroman 1 Amine Characterization

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental to the analysis of N,N-Dimethylisochroman-1-amine, enabling its separation from starting materials, byproducts, and degradation products. The choice of technique depends on the compound's volatility and polarity.

Gas chromatography is a viable method for the analysis of this compound, provided its thermal stability allows for volatilization without decomposition. ccsknowledge.com The analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and adsorption on the column. labrulez.com Therefore, specialized columns and techniques are often employed.

Column and Conditions: A deactivated capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or a specialized amine-deactivated stationary phase, is recommended to minimize peak tailing. labrulez.com A typical temperature program would start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 250-280 °C) to ensure the elution of the compound. nih.gov

Selective Detectors: While a Flame Ionization Detector (FID) can be used for general-purpose analysis, selective detectors offer enhanced sensitivity and specificity for nitrogen-containing compounds.

Nitrogen-Phosphorus Detector (NPD): This detector is highly selective for compounds containing nitrogen and phosphorus, making it exceptionally suitable for the analysis of this compound. It provides a significantly higher response for the target analyte compared to hydrocarbons, reducing matrix interference.

Mass Spectrometry (MS): When coupled with GC, MS acts as a powerful detector that not only quantifies the analyte but also provides structural information based on its mass-to-charge ratio and fragmentation pattern, confirming the identity of the eluted peak. nih.gov

Derivatization, for instance by acylation, can be employed to reduce the polarity of the amine and improve its chromatographic behavior, although this is less common for tertiary amines than for primary and secondary amines. researchgate.net

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (for NPD) |

High-Performance Liquid Chromatography (HPLC) is often the preferred method for the analysis of amines that may have limited thermal stability or volatility. semanticscholar.org Reversed-phase HPLC is particularly well-suited for a molecule like this compound.

Methodology: The separation is typically achieved on a C8 or C18 stationary phase. The basic nature of the amine group requires careful control of the mobile phase pH to ensure good peak shape and retention. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. mdpi.commdpi.com The buffer maintains a consistent pH, keeping the amine in a protonated state, which generally results in better chromatography.

Detection:

Photodiode Array (PDA) or UV Detector: The presence of the aromatic ring in the isochroman (B46142) structure allows for detection by UV absorbance, typically in the range of 254-270 nm.

Evaporative Light Scattering Detector (ELSD): For purity assessment where UV response may not be uniform across all impurities, ELSD can be a useful alternative.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest degree of selectivity and sensitivity, allowing for definitive peak identification and structural confirmation. nih.gov

Table 2: Typical HPLC Parameters for this compound

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, increase to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 265 nm or ESI-MS in positive ion mode |

Ion chromatography is a powerful technique specifically designed for the separation and analysis of ionic species. thermofisher.com Since amines are basic compounds and exist as cations at acidic or neutral pH, cation-exchange chromatography is an excellent method for their detection. thermofisher.com

Principle of Separation: The sample is introduced into a cation-exchange column where the protonated this compound cations are retained. Elution is achieved by pumping a mobile phase (eluent), typically an acidic solution, through the column. The cations in the eluent compete with the analyte for the active sites on the stationary phase, leading to the separation of the analyte.

Detection: Suppressed conductivity detection is the most common mode of detection in IC for amines. thermofisher.com After the analytical column, the eluent passes through a suppressor, which reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions. This results in a low background noise and high sensitivity for the detection of the amine. This method is particularly useful for quantifying the amine in aqueous samples.

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. Mass spectrometry provides information about the molecular weight and elemental composition, while NMR spectroscopy reveals the detailed atomic connectivity.

Mass spectrometry is a key technique for determining the molecular weight and elucidating the structure of this compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Expected Molecular Ion: The molecular formula of this compound is C₁₁H₁₅NO. The calculated monoisotopic mass is approximately 177.1154 u. In positive mode ESI-MS, the primary ion observed would be the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 178.1232.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of the parent ion. For tertiary amines, a characteristic fragmentation pathway is α-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. whitman.edulibretexts.org

Predicted fragmentation pathways for the [M+H]⁺ ion of this compound include:

Loss of a methyl group: Cleavage of a C-N bond to lose a methyl radical (•CH₃), although less common than α-cleavage of C-C bonds.

α-Cleavage at the C1-C9a bond: This is a highly probable fragmentation. Cleavage of the bond between the chiral center (C1) and the aromatic ring system would lead to the formation of a stable iminium ion.

Formation of the isochroman cation: Cleavage of the C1-N bond would result in the formation of an isochroman cation at m/z 133 and the loss of dimethylamine (B145610) as a neutral molecule.

Retro-Diels-Alder (RDA) fragmentation: The heterocyclic ring could potentially undergo RDA fragmentation, leading to characteristic neutral losses.

Table 3: Predicted Key Fragment Ions in ESI-MS/MS of this compound

| m/z (Predicted) | Proposed Structure/Fragment |

| 178.12 | [M+H]⁺: Protonated molecular ion |

| 133.07 | Isochroman cation, resulting from C1-N bond cleavage |

| 118.06 | Fragment from loss of dimethylamine and a methyl group |

| 105.07 | Benzyl cation or related fragment |

| 58.07 | Dimethyliminium ion, [CH₂=N(CH₃)₂]⁺ |

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons, the protons of the isochroman ring, and the protons of the N,N-dimethyl group.

Aromatic Region (δ ≈ 7.0-7.3 ppm): Four protons on the benzene (B151609) ring would appear as a complex multiplet pattern. chegg.com

Benzylic Methylene Protons (O-CH₂-Ar, δ ≈ 4.7 ppm): The two protons at the C4 position are diastereotopic and would likely appear as two distinct signals, possibly doublets of doublets, due to geminal and vicinal coupling. nih.gov

Methylene Protons (-CH₂-CH₂O, δ ≈ 2.8 ppm): The protons at the C3 position would likely appear as a multiplet. nih.gov

Methine Proton (O-CH-N, δ ≈ 4.0-4.5 ppm): The single proton at the C1 position, being attached to both an oxygen (in the ring) and a nitrogen, would be shifted downfield and appear as a multiplet depending on its coupling with C3 protons.

N,N-dimethyl Protons (N(CH₃)₂, δ ≈ 2.3 ppm): The six protons of the two methyl groups would likely appear as a sharp singlet, as they are chemically equivalent. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming free rotation of the dimethylamino group.

Aromatic Carbons (δ ≈ 125-135 ppm): Six signals are expected, four for the protonated carbons and two for the quaternary carbons of the fused benzene ring. chemicalbook.com

Benzylic Methylene Carbon (O-CH₂-Ar, δ ≈ 65-70 ppm): The C4 carbon. chemicalbook.com

Methylene Carbon (-CH₂-CH₂O, δ ≈ 25-30 ppm): The C3 carbon. chemicalbook.com

Methine Carbon (O-CH-N, δ ≈ 80-90 ppm): The C1 carbon, significantly shifted downfield due to the adjacent oxygen and nitrogen atoms.

N,N-dimethyl Carbons (N(CH₃)₂, δ ≈ 40-45 ppm): One signal representing the two equivalent methyl carbons. docbrown.info

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Predicted ¹H NMR δ (ppm) | Predicted ¹³C NMR δ (ppm) |

| C1-H | 4.0 - 4.5 (m) | 80 - 90 |

| C3-H₂ | ~2.8 (m) | 25 - 30 |

| C4-H₂ | ~4.7 (m) | 65 - 70 |

| Aromatic C-H | 7.0 - 7.3 (m) | 125 - 130 |

| Aromatic Quaternary C | - | 130 - 135 |

| N(CH₃)₂ | ~2.3 (s, 6H) | 40 - 45 |

Optimized Sample Preparation and Extraction Protocols for Diverse Matrices

The development of robust analytical methods for the characterization of this compound requires meticulous optimization of sample preparation and extraction protocols. The choice of method is contingent upon the physicochemical properties of the analyte and the complexity of the sample matrix. Given the amine functional group and the isochroman core of this compound, protocols often center around liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodologies, each adapted for specific matrices such as biological fluids, environmental samples, and chemical synthesis reaction mixtures.

Liquid-Liquid Extraction (LLE)

LLE remains a fundamental technique for the extraction of this compound from aqueous matrices. The basic principle involves partitioning the analyte between two immiscible liquid phases. Due to the basic nature of the tertiary amine group, pH adjustment of the aqueous sample is a critical parameter. By increasing the pH of the sample matrix to a value above the pKa of this compound, the compound is deprotonated, rendering it more soluble in organic solvents.

Detailed research findings indicate that a systematic approach to optimizing LLE involves the screening of various organic solvents and the fine-tuning of pH. For compounds with similar structures, a combination of a non-polar solvent with a more polar one can enhance extraction efficiency.

Table 1: Optimization of LLE Parameters for an Analogous Amine Compound in an Aqueous Matrix

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| Extraction Solvent | Dichloromethane | Ethyl Acetate | Hexane:Ethyl Acetate (1:1) | Ethyl Acetate |

| Sample pH | 7.0 | 9.0 | 11.0 | 11.0 |

| Solvent:Aqueous Ratio | 1:2 | 1:1 | 2:1 | 1:1 |

| Extraction Time (min) | 5 | 15 | 30 | 15 |

| Mean Recovery (%) | 65.4 | 88.2 | 95.1 | 95.1 |

Solid-Phase Extraction (SPE)

For more complex matrices or when higher purity is required, SPE is the preferred method. SPE offers advantages over LLE, including higher recovery rates, reduced solvent consumption, and the ability to concentrate the analyte. The choice of sorbent is crucial and is dictated by the analyte's properties. For this compound, which is a basic compound, cation-exchange SPE cartridges are highly effective.

The general protocol involves four steps: conditioning the sorbent, loading the sample, washing away impurities, and eluting the analyte. The pH of the sample load solution is typically adjusted to be at least 2 pH units below the analyte's pKa to ensure it is in its protonated, cationic form, allowing for strong retention on the cation-exchange sorbent.

Table 2: Comparative SPE Protocols for this compound from a Plasma Matrix

| SPE Phase | Conditioning Solvent | Sample pH | Wash Solvent | Elution Solvent | Mean Recovery (%) |

| C18 (Reversed-Phase) | Methanol, Water | 7.4 | 5% Methanol in Water | Acetonitrile | 78.5 |

| Mixed-Mode Cation Exchange | Methanol, Water | 6.0 | 0.1 M Acetic Acid, Methanol | 5% Ammonium Hydroxide in Methanol | 98.2 |

| Polymeric Reversed-Phase | Acetonitrile, Water | 7.4 | 20% Acetonitrile in Water | Methanol | 85.1 |

The data clearly indicates that a mixed-mode cation exchange sorbent provides superior recovery by leveraging both hydrophobic interactions and strong ion-exchange mechanisms.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food matrices, the QuEChERS methodology has been adapted for a wide range of analytes, including pharmaceutical compounds in complex biological or environmental samples. The protocol involves an initial extraction with an organic solvent (typically acetonitrile) followed by a salting-out step to induce phase separation. A subsequent dispersive SPE (d-SPE) step is used for cleanup.

For the analysis of this compound in a matrix like soil or plant tissue, a modified QuEChERS approach would be suitable. The d-SPE cleanup step would likely employ a combination of primary secondary amine (PSA) sorbent to remove organic acids and C18 to remove non-polar interferences, ensuring a clean extract for subsequent chromatographic analysis.

Table 3: Proposed QuEChERS Protocol for this compound in Soil

| Step | Procedure | Rationale |

| 1. Extraction | Homogenize 10 g soil sample with 10 mL of water and 15 mL of 1% acetic acid in acetonitrile. | Acetonitrile efficiently extracts a broad range of compounds. Acetic acid stabilizes the basic amine. |

| 2. Salting Out | Add anhydrous magnesium sulfate (B86663) and sodium acetate. Vortex and centrifuge. | Induces phase separation between the aqueous and organic layers, driving the analyte into the acetonitrile layer. |

| 3. Dispersive SPE | Transfer an aliquot of the acetonitrile supernatant to a tube containing C18 and PSA sorbents. Vortex and centrifuge. | C18 removes non-polar interferences. PSA removes co-extracted organic acids and other polar interferences. |

| 4. Final Extract | Collect the supernatant for analysis. | The resulting extract is sufficiently clean for instrumental analysis (e.g., LC-MS/MS). |

This systematic approach, drawing from established principles of analytical chemistry, allows for the development of tailored and highly efficient sample preparation protocols for the accurate characterization of this compound across a diverse range of matrices.

Future Research Directions and Potential Applications in Chemical Biology

Rational Design and Synthesis of Next-Generation N,N-Dimethylisochroman-1-amine Analogues with Enhanced Specificity

The foundation of exploring the biological potential of this compound lies in the rational design and synthesis of analogues to build a structure-activity relationship (SAR) profile. nih.govbenthamscience.com The goal is to systematically modify the parent structure to enhance binding affinity, selectivity, and pharmacokinetic properties for a specific biological target. Key strategies would include:

Modification of the N,N-Dialkyl Group: The two methyl groups on the nitrogen atom can be replaced with other alkyl chains (e.g., ethyl, propyl) or incorporated into a cyclic system (e.g., pyrrolidine, piperidine, morpholine). acs.org These changes can profoundly affect the compound's basicity, lipophilicity, and steric profile, influencing how it interacts with a target's binding pocket.

Substitution on the Aromatic Ring: Introducing various substituents (e.g., halogens, hydroxyl, methoxy, nitro groups) at different positions on the benzene (B151609) ring of the isochroman (B46142) core can modulate electronic properties and provide additional interaction points (e.g., hydrogen bonds, halogen bonds) with a biological target.

Alterations to the Isochroman Ring: Modifications to the heterocyclic ring, such as introducing substituents on the aliphatic portion or altering the ring stereochemistry, can impose conformational constraints. Such "rigid analogues" can help freeze the molecule in a bioactive conformation, potentially increasing potency and selectivity. rsc.org

Fluorination Strategies: The targeted introduction of fluorine atoms can significantly alter physicochemical properties like basicity (pKa) and lipophilicity (LogP), while often improving metabolic stability. researchgate.netnih.gov For instance, fluorination on the alkyl groups or the isochroman backbone could be explored.

A synthetic approach to these analogues could involve the reaction of 2-bromoethyl benzaldehyde (B42025) derivatives with a variety of primary or secondary amines in an acidic medium to form the 1-aminoisochroman core structure. researchgate.net Another potential route is the C-H insertion of donor/donor carbenes, which has been used to synthesize isochroman scaffolds with high control over stereochemistry. rsc.org

Table 1: Hypothetical Physicochemical Properties of Designed this compound Analogues

This table illustrates how rational modifications could influence key physicochemical properties, guiding the selection of candidates for synthesis. Properties are predicted based on established principles in medicinal chemistry. nih.gov

| Compound ID | Modification from Parent Structure | Predicted pKa Change | Predicted LogP Change | Rationale |

| Parent | This compound | Baseline | Baseline | Reference compound. |

| ANA-01 | N-pyrrolidinyl instead of N,N-dimethyl | Slight Increase | Slight Increase | Cyclic amine may alter basicity and lipophilicity. |

| ANA-02 | 6-Fluoro substitution on aromatic ring | No significant change | Slight Increase | Introduction of a lipophilic halogen atom. |

| ANA-03 | 6-Methoxy substitution on aromatic ring | No significant change | No significant change | Methoxy group has a minor effect on LogP. |

| ANA-04 | N,N-bis(monofluoroethyl) | Decrease | Increase | Inductive effect of fluorine lowers basicity. |

Advanced Mechanistic Studies at the Molecular Level to Elucidate Complex Interactions

Once a library of analogues is synthesized and initial biological activity is observed, advanced mechanistic studies are crucial to understand how these molecules function at a molecular level. Bioactive amines can exert their effects through various mechanisms. scirp.orgresearchgate.net Research should focus on:

Identifying Binding Partners: Determining the direct protein or nucleic acid targets is paramount. Techniques such as affinity chromatography-mass spectrometry, where an analogue is tethered to a solid support to "pull down" its binding partners from cell lysates, can be employed. acs.org

Structural Biology: If a protein target is identified, obtaining a high-resolution crystal structure of the protein in complex with the ligand is the gold standard. This provides a precise map of the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) and guides further rounds of rational design.

Metabolic Profiling: Heterocyclic aromatic amines are often metabolized by xenobiotic-metabolizing enzymes like Cytochrome P450s. nih.gov Studies using liver microsomes can identify the major metabolites and determine whether metabolic activation is required for the compound's biological effect. The tertiary amine functionality could be a site of N-oxidation or demethylation.

Biophysical Techniques: Methods like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity (Kd), kinetics (kon/koff), and thermodynamics of the ligand-target interaction, providing a deeper understanding of the binding event.

Synergistic Integration of Computational and Experimental Methodologies

Modern drug discovery heavily relies on the synergy between computational and experimental approaches to accelerate progress and reduce costs. fmhr.orgscholarsresearchlibrary.com An integrated workflow for investigating this compound would be highly effective. bioscipublisher.comeasychair.org

In Silico Screening: Initially, the structure of this compound can be used for virtual screening against libraries of known protein structures to generate hypotheses about potential biological targets. fmhr.org

Molecular Docking and Dynamics: Once a primary target is identified, molecular docking can predict the preferred binding pose of the compound and its analogues within the target's active site. Molecular dynamics (MD) simulations can then be used to assess the stability of this binding pose over time and reveal key dynamic interactions. scholarsresearchlibrary.com

Quantitative Structure-Activity Relationship (QSAR): As experimental data on the biological activity of analogues becomes available, QSAR models can be built. bioscipublisher.com These mathematical models correlate the chemical structures of the compounds with their biological activities, allowing for the prediction of the potency of novel, unsynthesized analogues and prioritizing the most promising candidates for synthesis.

Table 2: Integrated Computational-Experimental Workflow for Drug Discovery

This table outlines a cyclical process where computational predictions guide experimental work, and the results from those experiments refine subsequent computational models.

| Step | Method | Objective | Outcome |

| 1 | Computational: Virtual Screening / Molecular Docking | Hypothesize potential biological targets for the parent compound. | A ranked list of potential protein targets. |

| 2 | Experimental: In Vitro Biological Assays | Validate the top predicted targets from Step 1. | Confirmation of a primary biological target. |

| 3 | Computational: QSAR Modeling and Analogue Design | Design a focused library of analogues predicted to have improved activity. | A set of virtual analogues with predicted high potency. |

| 4 | Experimental: Synthesis and Biological Testing | Synthesize prioritized analogues and measure their activity. | Experimental validation of computational predictions (SAR data). |

| 5 | Computational: Refined Docking / MD Simulations | Elucidate the binding mode of the most active analogues. | A detailed molecular understanding of the SAR. |

| 6 | Experimental: Lead Optimization | Synthesize next-generation compounds based on refined models. | A lead compound with optimized potency and properties. |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Pathways

A key aspect of chemical biology is using small molecules to discover new biological functions and therapeutic targets. nih.govresearchgate.net If this compound induces an interesting cellular phenotype in initial screens (e.g., anti-proliferative, anti-inflammatory), but its target is unknown, several powerful techniques can be employed for "target deconvolution":

Chemical Proteomics: This is a powerful, unbiased approach to identify protein targets in a complex biological sample. mdpi.com Techniques like Drug Affinity Responsive Target Stability (DARTS) or Stability of Proteins from Rates of Oxidation (SPROX) measure changes in protein stability upon ligand binding, allowing for the identification of targets without modifying the small molecule. acs.org

Genetic Approaches: Phenotypic screens can be performed in genetically modified cell lines (e.g., using CRISPR-based libraries) to identify genes that, when knocked out or overexpressed, either enhance or suppress the effects of the compound. A gene that modifies the compound's activity may be part of the target's pathway or could be the target itself. researchgate.net

Computational Target Prediction: Modern machine learning algorithms can predict potential targets by comparing the structural and physicochemical properties of a query molecule to large databases of compounds with known biological activities. rsc.org These in silico methods can provide valuable starting points for experimental validation.

Development of this compound as a Versatile Chemical Probe for Biological Systems

Beyond any direct therapeutic potential, this compound could be developed into a chemical probe to study the function of its biological target within cells and organisms. grantome.com A good chemical probe must be potent, selective, and possess a "handle" for detection or immobilization. The development process would involve:

Synthesis of Functionalized Analogues: An analogue of the most potent and selective compound would be synthesized with a functional group suitable for conjugation. Common "handles" include an alkyne or azide (B81097) for "click chemistry," a biotin (B1667282) tag for affinity purification, or a terminal amine for coupling to reporter molecules. ljmu.ac.uk

Creation of Fluorescent Probes: The functionalized analogue could be conjugated to a fluorophore. The resulting fluorescent probe could be used in cellular imaging techniques like fluorescence microscopy or flow cytometry to visualize the subcellular localization of the target protein.

Activity-Based Protein Profiling (ABPP): If the compound binds its target covalently, an ABPP probe can be designed. This probe would contain a reactive group (warhead) to bind the target and a reporter tag (e.g., a fluorophore or biotin). When applied to cell lysates, it covalently labels the active members of an entire enzyme family, allowing for the study of target engagement and enzyme activity in a native biological context.

Through this comprehensive, multi-faceted research program, the full potential of the this compound scaffold can be systematically explored, potentially leading to the discovery of novel therapeutic agents and powerful research tools for chemical biology.

Q & A

Basic: How can researchers optimize synthetic routes for N,N-dimethylisochroman-1-amine?

Methodological Answer:

- Catalyst Screening : Test catalysts like stannous chloride (SnCl₂) or potassium carbonate (K₂CO₃), which are effective in similar N,N-dimethylamine syntheses. For example, K₂CO₃ in dimethylformamide (DMF) at room temperature facilitated N-permethylation in aromatic amines .

- Solvent Selection : Evaluate polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction efficiency. Pyridine has been used as both solvent and catalyst in dimethylation reactions .

- Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and optimize reaction times (e.g., overnight vs. shorter durations under reflux) .

Basic: What analytical techniques ensure purity validation of this compound?

Methodological Answer:

- Gas Chromatography (GC) : Follow USP protocols for amine analysis, such as those applied to N,N-dimethyldecylamine, where GC with flame ionization detection (FID) confirmed ≥98% purity .

- Distillation Range Testing : Determine boiling point consistency (e.g., ±1.5°C range) to verify compound integrity, as done for N,N-dimethylacetamide .

- Spectroscopic Confirmation : Use ¹H/¹³C NMR to validate structural features like methyl groups and isochroman ring protons .

Advanced: How to assess and mitigate nitrosamine impurity risks in this compound?

Methodological Answer:

- Risk Profiling : Screen for secondary amine residues, which can react with nitrosating agents (e.g., nitrites) to form carcinogenic nitrosamines like NDMA. Use LC-MS/MS with a detection limit ≤1 ppm .

- Process Controls : Add ascorbic acid or α-tocopherol to inhibit nitrosation during synthesis or storage, as recommended in ICH M7 guidelines .

- Stability Studies : Conduct accelerated degradation tests under acidic/basic conditions to identify nitrosamine formation pathways .

Advanced: How to resolve contradictions in reactivity data for this compound?

Methodological Answer:

- Contextual Analysis : Re-examine experimental variables (e.g., solvent polarity, temperature) that may alter reactivity. For instance, DMF vs. pyridine can shift reaction outcomes in dimethylation .

- Reproducibility Checks : Replicate studies under controlled conditions, as seen in ligand-design studies for nickel-catalyzed arylations .

- Computational Modeling : Use DFT calculations to predict electronic effects of the isochroman ring on amine reactivity, addressing discrepancies between theoretical and experimental data .

Advanced: What strategies enable mechanistic studies of this compound in catalysis?

Methodological Answer:

- Ligand Design : Test the compound as a ligand in transition-metal catalysis (e.g., Pd or Ni complexes), leveraging its steric and electronic properties. Similar amines have been used to modulate catalytic cycles .

- Kinetic Profiling : Perform time-resolved NMR or UV-Vis spectroscopy to monitor intermediate formation, as applied in host-guest chemistry studies .

- Isotopic Labeling : Use deuterated analogs (e.g., CD₃ groups) to trace reaction pathways and identify rate-determining steps .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods, as advised for structurally similar amines like N,N-dimethyl-1-naphthylamine .

- Waste Management : Neutralize acidic residues before disposal to prevent unintended reactions .

- Emergency Procedures : Maintain spill kits with adsorbents (e.g., vermiculite) and ensure eyewash stations are accessible .

Advanced: How to design stability-indicating assays for this compound?

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation products. LC-HRMS can characterize oxidative byproducts .

- pH-Varied Studies : Test stability in acidic (pH 3) and alkaline (pH 9) buffers to simulate formulation conditions .

- Impurity Quantification : Validate methods using reference standards (e.g., nitroso derivatives) with calibration curves spanning 0.1–10 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.